2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid
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Overview
Description
2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 5-position of the indole ring and an amino group at the 2-position of the acetic acid moiety, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cell biology .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways, leading to downstream effects .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
Such factors can significantly impact the effectiveness of indole derivatives .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Metabolic Pathways
Indole-3-acetic acid, a derivative of indole, is known to be a plant hormone produced by the degradation of tryptophan in higher plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid typically involves the bromination of an indole precursor followed by the introduction of the aminoacetic acid moiety. One common method involves the bromination of indole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The resulting 5-bromoindole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted indoles.
Scientific Research Applications
2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-bromoindole: A precursor in the synthesis of various indole derivatives.
2-aminoindole: A compound with potential biological activities.
Uniqueness
2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid is unique due to the presence of both the bromine atom and the aminoacetic acid moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOCAESBOHXJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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